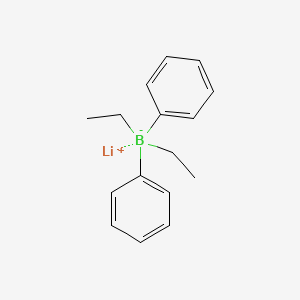
Lithium diethyldiphenylborate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium diethyldiphenylborate(1-) is a chemical compound with the molecular formula C16H20BLi It is a borate compound where lithium is bonded to a diethyldiphenylborate anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium diethyldiphenylborate(1-) typically involves the reaction of diethyldiphenylborane with lithium hydride or lithium alkyls. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of lithium diethyldiphenylborate(1-) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Lithium diethyldiphenylborate(1-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The lithium atom can be substituted with other cations in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with lithium diethyldiphenylborate(1-) include halogens, alkyl halides, and strong acids. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving lithium diethyldiphenylborate(1-) depend on the type of reaction. For example, oxidation reactions may yield borate esters, while substitution reactions can produce various borate salts.
科学研究应用
Lithium diethyldiphenylborate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, including as a precursor for boron-containing drugs.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties.
作用机制
The mechanism by which lithium diethyldiphenylborate(1-) exerts its effects involves the interaction of the borate anion with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in a variety of chemical reactions, including catalysis and the formation of complex structures.
相似化合物的比较
Similar Compounds
Lithium diphenylborate: Similar in structure but lacks the ethyl groups.
Lithium triethylborohydride: Contains three ethyl groups and a borohydride anion.
Sodium diethyldiphenylborate: Similar structure but with sodium instead of lithium.
Uniqueness
Lithium diethyldiphenylborate(1-) is unique due to the presence of both ethyl and phenyl groups attached to the borate anion. This combination of groups provides the compound with distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and materials science.
属性
CAS 编号 |
68132-94-5 |
|---|---|
分子式 |
C16H20BLi |
分子量 |
230.1 g/mol |
IUPAC 名称 |
lithium;diethyl(diphenyl)boranuide |
InChI |
InChI=1S/C16H20B.Li/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16;/h5-14H,3-4H2,1-2H3;/q-1;+1 |
InChI 键 |
CNPVKAQKASIASK-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[B-](CC)(CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


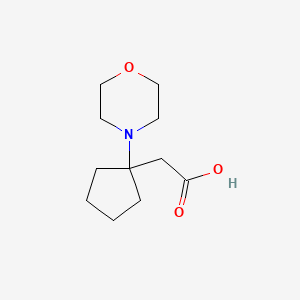
![2-Bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12943257.png)
![3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline](/img/structure/B12943263.png)

![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B12943270.png)
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B12943272.png)
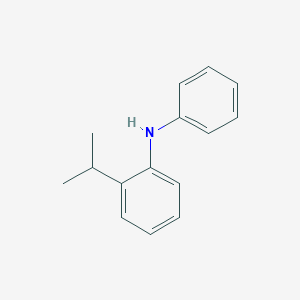
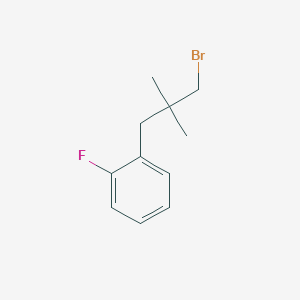
![tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide](/img/structure/B12943285.png)
![7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12943294.png)
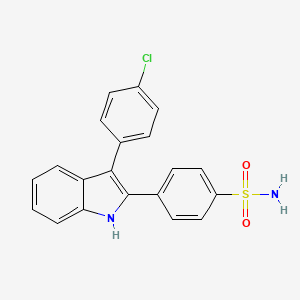

![tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12943322.png)
![2,2-Difluorospiro[2.3]hexan-1-amine](/img/structure/B12943323.png)
